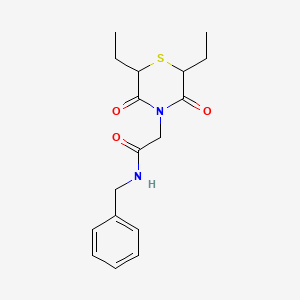
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a chemical compound with diverse applications in scientific research. It is used in drug synthesis, polymer chemistry, and catalysis. This compound is known for its unique structure, which includes a thiomorpholine ring, making it a valuable subject of study in various fields.
準備方法
The synthesis of N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide typically involves multiple steps. One common method includes the reaction of benzylamine with 2,6-diethyl-3,5-dioxothiomorpholine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.
化学反応の分析
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles like halides or alkoxides.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
作用機序
The mechanism of action of N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
類似化合物との比較
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide can be compared with other thiomorpholine derivatives, such as:
- N-benzyl-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
- N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)propionamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications.
生物活性
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula C15H22N2O3S. The compound features a thiomorpholine ring that contributes to its biological properties.
Synthesis
The synthesis of this compound has been achieved through various chemical routes involving the reaction of benzyl amine with appropriate acetamido derivatives. The synthetic pathway typically involves the use of reagents such as isocyanates and thioketones to introduce the thiomorpholine moiety.
Anticonvulsant Activity
Research has shown that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds have indicated that certain structural features are crucial for maximizing anticonvulsant efficacy. A notable example is the compound N-benzyl-2-acetamido-3-methoxypropionamide, which demonstrated an effective dose (ED50) of 8.3 mg/kg in the maximal electroshock-induced seizure test in mice .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | ED50 (mg/kg) | Administration Route |
|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | Intraperitoneal |
| Phenytoin | 6.5 | Intraperitoneal |
| N-benzyl-2-acetamido-3-ethoxypropionamide | 17.3 | Intraperitoneal |
The mechanism by which N-benzyl compounds exert their anticonvulsant effects often involves modulation of neurotransmitter systems, particularly enhancing GABAergic activity or inhibiting excitatory neurotransmission. The presence of specific substituents on the benzyl or acetamido moieties can significantly influence these interactions.
Case Studies
A study conducted by evaluated various derivatives of N-benzyl compounds to determine their anticonvulsant efficacy. The findings highlighted that modifications to the acetamido group could enhance or diminish anticonvulsant activity. Specifically, compounds retaining the acetamido group showed superior protective effects against seizures compared to those lacking it.
In another investigation, researchers synthesized a series of N-benzyl derivatives and assessed their neurotoxicity alongside anticonvulsant properties. The protective index (PI), calculated as TD50/ED50, indicated a favorable safety profile for several compounds tested .
特性
IUPAC Name |
N-benzyl-2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-13-16(21)19(17(22)14(4-2)23-13)11-15(20)18-10-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJGKAORLWOJJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














